molecular formula C10H6FKO3 B8702543 Potassium 4-(4-fluorophenyl)-2-oxo-3-butenoate

Potassium 4-(4-fluorophenyl)-2-oxo-3-butenoate

Cat. No. B8702543
M. Wt: 232.25 g/mol
InChI Key: LEDLNRJCRHNFSX-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Potassium 4-(4-fluorophenyl)-2-oxo-3-butenoate is a useful research compound. Its molecular formula is C10H6FKO3 and its molecular weight is 232.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality Potassium 4-(4-fluorophenyl)-2-oxo-3-butenoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Potassium 4-(4-fluorophenyl)-2-oxo-3-butenoate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Potassium 4-(4-fluorophenyl)-2-oxo-3-butenoate

Molecular Formula

C10H6FKO3

Molecular Weight

232.25 g/mol

IUPAC Name

potassium;4-(4-fluorophenyl)-2-oxobut-3-enoate

InChI

InChI=1S/C10H7FO3.K/c11-8-4-1-7(2-5-8)3-6-9(12)10(13)14;/h1-6H,(H,13,14);/q;+1/p-1

InChI Key

LEDLNRJCRHNFSX-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)C(=O)[O-])F.[K+]

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of pyruvic acid and p-fluorobenzaldehyde (24.8 g) in methanol (20 ml) was cooled to 15° C. and treated with a solution of potassium hydroxide (16.8 g) in (50 ml) methanol. After 2/3 of the addition was complete, the cooling bath was removed and the temperature was allowed to rise to 40° C. A yellow precipitate appeared and was filtered after standing overnight. The solid was washed well with methanol and ether. The title compound (34.5 g) was used without further purification.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Quantity
24.8 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
16.8 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

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